PI3K Alpha Isoform Enzymatic Inhibition Comparison with a Closely Related Patent Compound
In a high-throughput homogeneous time-resolved fluorescence (HTRF) assay for Class I PI3Ks, this compound (designated as Compound 59) demonstrated an IC50 of 2000 nM against the p110α isoform [1]. This contrasts sharply with another imidazo[1,2-a]pyridine compound from the same patent family, Compound 21, which showed an IC50 of 180 nM in a PI3Kδ cellular assay, highlighting a significant potency divergence even within the patent series [2]. This data establishes a clear baseline for its enzymatic activity.
| Evidence Dimension | PI3K p110α Enzymatic IC50 vs. PI3Kδ Cellular IC50 |
|---|---|
| Target Compound Data | IC50 = 2000 nM (Enzymatic HTRF assay) |
| Comparator Or Baseline | Compound 21 (US10329299) with an IC50 of 180 nM (Cellular Raji cell assay) |
| Quantified Difference | Target compound is approximately 11-fold less potent on the p110α enzymatic assay compared to a structurally related compound in a cellular assay, indicating a need for structural optimization for improved potency. |
| Conditions | PI3 Kinase HTRF assay kit (Millipore, Cat. No. 33-016); p110α/p85α (Upstate) used as enzyme source. |
Why This Matters
This potency benchmark is critical for researchers selecting a chemical probe, as it defines the necessary concentration range for in vitro PI3K pathway functional studies.
- [1] BindingDB. BDBM50192908/CHEMBL3895629. Affinity data for US10329299, Compound 59. View Source
- [2] BindingDB. BDBM50192880/CHEMBL3984425. Affinity data for US10329299, Compound 21. View Source
